molecular formula C21H20O13 B12372790 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12372790
M. Wt: 480.4 g/mol
InChI Key: TYEYAUURGXCDJR-GCXHAQMISA-N
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Description

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid compound known for its potent antioxidant properties. This compound is found in various plants and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-4-one core structure.

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydroxylamine or hydrogen peroxide.

    Glycosylation: Attachment of the sugar moiety (oxan-2-yl) through glycosylation reactions using glycosyl donors and catalysts like Lewis acids.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch Reactors: Use of batch reactors for controlled synthesis.

    Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for glycosylation reactions.

Major Products Formed

    Quinones: Formed through oxidation reactions.

    Dihydro Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through electrophilic substitution reactions.

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

    Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of natural health products and dietary supplements.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: Interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: A flavonoid known for its anti-cancer and cardioprotective effects.

    Myricetin: A flavonoid with potent antioxidant and neuroprotective properties.

Uniqueness

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its specific hydroxylation pattern and glycosylation, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O13/c22-5-11-14(28)16(30)17(31)21(32-11)34-20-15(29)12-9(25)4-10(26)13(27)19(12)33-18(20)6-1-2-7(23)8(24)3-6/h1-4,11,14,16-17,21-28,30-31H,5H2/t11-,14-,16+,17-,21+/m1/s1

InChI Key

TYEYAUURGXCDJR-GCXHAQMISA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

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